methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKWQACANXJVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the C3 position undergoes nucleophilic substitution under specific conditions. For example:
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Amine substitution : Reacting with secondary amines (e.g., methylcyclohexylamine) under microwave irradiation yields C3-aminated derivatives. This reaction is facilitated by polar aprotic solvents (e.g., DMF) and bases like K₂CO₃, achieving yields of 60–85% .
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Hydroxyl substitution : Treatment with aqueous NaOH at 50°C replaces chlorine with hydroxyl groups, forming 3-hydroxy derivatives .
Table 1: Substitution Reactions at C3
Ester Hydrolysis and Amidation
The methyl ester at C5 is hydrolyzed to a carboxylic acid, which is subsequently converted to carboxamides:
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Basic hydrolysis : Using NaOH in methanol/water (1:1) at 80°C yields the carboxylic acid intermediate .
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Amidation : Reaction with carbonyldiimidazole (CDI) and ammonia generates the primary carboxamide. Further modifications with amines produce secondary amides with enhanced metabolic stability .
Key Findings:
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Carboxamide derivatives exhibit improved pharmacokinetic profiles (e.g., reduced microsomal clearance from 267 mL/min/kg to 85 mL/min/kg) .
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The 5-carboxamide group forms hydrogen bonds with kinase hinge regions (e.g., Glu903 and Leu905 in JAK3), enhancing inhibitory activity .
C–H Functionalization and Coupling Reactions
The pyrrolopyridine core participates in cross-coupling reactions:
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Suzuki–Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the C5 position. For example, coupling with m-methoxyphenylboronic acid achieves 70% yield .
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Ortho-lithiation : Directed lithiation at the C4 position using sec-BuLi, followed by trapping with electrophiles (e.g., ethyl chloroformate), installs ester or ketone functionalities .
Table 2: Coupling Reactions and Outcomes
Oxidation and Metabolic Transformations
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Hepatic oxidation : In rat liver microsomes, the methylcyclohexyl substituent undergoes hydroxylation to form polar metabolites, reducing lipophilicity (cLogP from 2.8 to 1.0) .
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Oxidative degradation : Exposure to H₂O₂ or metal catalysts oxidizes the pyrrole ring, forming N-oxide derivatives.
Structural Modifications and SAR Insights
Modifications at the C3 and C5 positions significantly impact bioactivity:
Scientific Research Applications
Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Chlorine Position and Ring Isomerism
- Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate :
- 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid (10b) :
Fluoro vs. Chloro Substitutents
- Methyl 4-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS: 1234615-74-7):
Oxo and Functional Group Modifications
- ~2.2 for the 3-chloro analog) .
Ester Group Variations
Key Observations :
- Methyl esters are preferred for prodrug strategies due to faster hydrolysis in vivo .
Biological Activity
Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
This compound features a unique structure combining pyridine and pyrrole rings, which contributes to its biological activity. The compound can be synthesized through various methods, including cyclization of 3-chloro-2-aminopyridine with ethyl acetoacetate followed by esterification with methanol. This structural complexity allows for diverse modifications that enhance biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds derived from the pyrrolo[2,3-b]pyridine scaffold exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effective inhibition:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.125 |
| This compound | Escherichia coli | 0.500 |
These results indicate that the compound's modifications can significantly enhance its potency against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer properties of this compound have also been explored. Research shows that derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit signaling pathways involved in cell proliferation and survival. The following table summarizes the in vitro activities against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
| A375 | 0.50 |
These findings suggest that the compound may serve as a lead for developing new cancer therapies .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The inhibition of FGFRs leads to decreased cell proliferation and survival signaling, making it a potential candidate for targeted cancer therapy . Additionally, the compound's antimicrobial effects are thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in preclinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives against MRSA and found that certain modifications significantly improved potency compared to standard antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of these compounds in human tumor cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
Q & A
Q. What are the common synthetic routes for methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves cyclization and functionalization steps. A validated approach includes:
- Cyclocondensation : Hexamine and acetic acid at 120°C to form the pyrrolo[2,3-b]pyridine core .
- Chlorination : TsCl (tosyl chloride) under NaH activation at 0°C to room temperature for introducing the 3-chloro substituent .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to modify the 5-carboxylate position . Key conditions include strict temperature control during chlorination and inert atmospheres for palladium-mediated coupling to prevent side reactions .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR/LCMS : -NMR confirms the presence of the pyrrolo[2,3-b]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and the methyl ester (δ 3.9 ppm). LCMS validates molecular weight (e.g., [M+H] at m/z 240.1) .
- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.054) resolve bond lengths (mean C–C = 1.39 Å) and confirm stereoelectronic effects of the chloro substituent .
Q. What are the key reactivity patterns of the pyrrolo[2,3-b]pyridine core in this compound under nucleophilic or electrophilic conditions?
- Electrophilic Substitution : The 3-chloro group directs electrophiles (e.g., formylation) to the 4-position, as seen in analogues like 3-formyl-4-methyl derivatives .
- Nucleophilic Displacement : The 5-carboxylate ester undergoes hydrolysis under basic conditions (KOH/EtOH, 80°C) to yield carboxylic acids, useful for further derivatization .
Advanced Research Questions
Q. How can experimental design (e.g., Design of Experiments, DoE) and flow chemistry techniques optimize the synthesis of this compound?
- DoE : Statistical modeling identifies critical parameters (e.g., temperature, catalyst loading) to maximize yield while minimizing impurities. For example, varying APS (ammonium persulfate) concentrations in copolymerization reactions improves reproducibility .
- Flow Chemistry : Continuous-flow systems enhance safety and efficiency in exothermic steps (e.g., chlorination), reducing reaction times by 30–50% compared to batch methods .
Q. What strategies are employed to resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?
- Multi-Technique Validation : Cross-referencing NMR, LCMS, and X-ray data resolves ambiguities. For instance, unexpected downfield shifts in -NMR may indicate tautomerism, clarified via crystallography .
- Mechanistic Studies : Isotopic labeling (e.g., -DMDAAC) traces reaction pathways to identify side products, such as dimerization during cross-coupling .
Q. How do substituent modifications at the 3-chloro and 5-carboxylate positions influence the compound's electronic properties and biological activity?
- 3-Position Modifications : Replacing chloro with bulkier groups (e.g., aryl) increases steric hindrance, reducing binding affinity in kinase assays by 20–40% .
- 5-Carboxylate Derivatives : Hydrolysis to carboxylic acids enhances solubility (logP reduction from 2.1 to 0.8) and bioavailability, critical for in vivo studies .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects of substituents, guiding rational design .
Methodological Notes
- Synthesis Optimization : Prioritize palladium catalysts (e.g., Pd(PPh)) for cross-coupling to achieve >85% yields .
- Data Interpretation : Use crystallography to resolve regiochemical ambiguities in substituted analogues .
- Safety : Handle chlorinating agents (e.g., TsCl) under inert conditions to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
